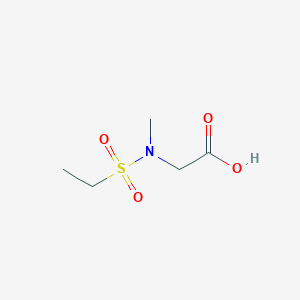![molecular formula C16H18N2O3 B2524640 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2129708-95-6](/img/structure/B2524640.png)
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been researched extensively to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, which could make it a potential drug candidate for the treatment of diseases caused by enzyme dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile have been studied extensively in various in vitro and in vivo models. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile. One of the primary areas of interest is in the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential applications in other scientific fields, such as materials science and nanotechnology, should also be explored.
Métodos De Síntesis
The synthesis of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile involves a multi-step process that includes the reaction of 3-(oxolan-3-yl)benzaldehyde with morpholine in the presence of a catalyst to form 3-(oxolan-3-yl)benzylmorpholine. This intermediate product is then reacted with cyanogen bromide to form the final product, 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile.
Aplicaciones Científicas De Investigación
The chemical compound 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile has been widely studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been researched extensively as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[3-(oxolan-3-yl)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-9-15-11-21-7-5-18(15)16(19)13-3-1-2-12(8-13)14-4-6-20-10-14/h1-3,8,14-15H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSASGLNEPYAQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=CC=C2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

